molecular formula C13H18N2 B3006232 [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287302-72-9

[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No.: B3006232
CAS No.: 2287302-72-9
M. Wt: 202.301
InChI Key: DCIOETUXJODGCR-UHFFFAOYSA-N
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Description

[3-(2-Ethylphenyl)-1-bicyclo[111]pentanyl]hydrazine is a complex organic compound characterized by its unique bicyclic structure This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine Its structure consists of a bicyclo[11

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2-ethylphenyl bromide with bicyclo[1.1.1]pentane-1,3-dione under basic conditions to form the corresponding intermediate. This intermediate is then treated with hydrazine hydrate to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as solvent choice, temperature, and catalyst can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile involved.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Ethylphenyl)-1-bicyclo[111]pentanyl]hydrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential bioactivity. Its hydrazine group can interact with various biological molecules, making it a candidate for drug development or as a biochemical probe.

Medicine

In medicine, [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for diseases.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with molecular targets through its hydrazine group. This functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclo[1.1.1]pentane core provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [2-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.

    [3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine:

    [3-(2-Phenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: Lacks the ethyl group, resulting in different reactivity and applications.

Uniqueness

[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is unique due to its specific substitution pattern and the presence of the hydrazine group. This combination of features provides distinct reactivity and potential applications compared to other similar compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials and pharmaceuticals.

Properties

IUPAC Name

[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-10-5-3-4-6-11(10)12-7-13(8-12,9-12)15-14/h3-6,15H,2,7-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIOETUXJODGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C23CC(C2)(C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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